(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017969
InChI: InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1
SMILES:
Molecular Formula: C26H19NO2
Molecular Weight: 377.4 g/mol

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

CAS No.:

Cat. No.: VC16017969

Molecular Formula: C26H19NO2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] -

Specification

Molecular Formula C26H19NO2
Molecular Weight 377.4 g/mol
IUPAC Name 1-[2-[(S)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
Standard InChI InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m0/s1
Standard InChI Key JYJLRFUVMXNOEH-SANMLTNESA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@H](C5=CC=NC=C5)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Introduction

Structural and Stereochemical Features

The molecular architecture of (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] (CAS: 1498319-67-7) is defined by two key elements:

  • Axial chirality: The 1,1'-binaphthalene core adopts a non-planar conformation due to steric hindrance between the naphthyl groups, resulting in a stable atropisomeric structure .

  • Central chirality: The hydroxypyridylmethyl substituent introduces an additional stereocenter at the methyl-bearing carbon, creating a (S)-configured center .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₂₆H₁₉NO₂
Molecular Weight377.43456 g/mol
CAS Number1498319-67-7
Stereochemical Configuration(R)-Binaphthalene, (S)-Pyridyl

The interplay between axial and central chirality makes this compound a rare example of a dual-stereogenic scaffold, which can induce enhanced stereoselectivity in catalytic systems .

Physicochemical Properties

Limited experimental data are available, but key properties can be extrapolated:

  • Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydroxyl and pyridyl groups .

  • Thermal Stability: The binaphthalene core’s rigidity likely confers high thermal stability, with decomposition temperatures exceeding 250°C .

  • Chiroptical Activity: Circular dichroism (CD) spectra would show strong Cotton effects in the UV-Vis range, characteristic of axially chiral binaphthalenes .

Applications in Asymmetric Catalysis

The compound’s bifunctional design (hydroxyl and pyridyl groups) positions it as a potential ligand for transition-metal catalysts. Parallels to related systems suggest utility in:

Rhodium-Catalyzed Hydrogenation

Chiral Rh(I) complexes incorporating binaphthalene ligands demonstrate high enantioselectivity (up to 99% e.e.) in hydrogenating α,β-unsaturated esters . The pyridyl group in (R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene] may enhance metal coordination, mimicking the performance of P,S-heterobidentate ligands .

Ruthenium-Mediated Reactions

Binaphthyl-derived ligands are effective in Ru-catalyzed asymmetric oxidations and cycloadditions . The hydroxyl groups could act as hemilabile ligands, modulating catalytic activity.

Supramolecular and Materials Chemistry

Self-Assembled Aggregates

Binaphthalenes with hydrogen-bonding motifs (e.g., biurets) form vesicle-like nanostructures with circularly polarized luminescence (CPL) . Introducing pyridyl groups may enable pH-responsive assembly, leveraging the base-sensitive nature of pyridine.

Chiral Sensing

The compound’s strong chiroptical signals make it a candidate for enantioselective fluorescence sensors, detecting chiral analytes via emission quenching or enhancement .

Research Gaps and Future Directions

  • Catalytic Screening: Empirical testing in asymmetric hydrogenation or C–C bond-forming reactions is needed to quantify enantioselectivity.

  • Structural Studies: X-ray crystallography would elucidate the conformation of the hydroxypyridylmethyl group relative to the binaphthalene plane.

  • Materials Optimization: Modifying the pyridyl substituent (e.g., quaternization) could enhance solubility or luminescence quantum yields.

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